Isopropylhydrazine oxalate

Monoamine Oxidase MAO Inhibitor In Vivo Pharmacology

1-Isopropylhydrazine oxalate (CAS 3468-25-5) is an organic salt composed of the monoamine oxidase (MAO) inhibitor isopropylhydrazine paired with oxalic acid. As a member of the alkylhydrazine class, its fundamental properties and reactivity are defined by its hydrazine core.

Molecular Formula C5H12N2O4
Molecular Weight 164.16 g/mol
CAS No. 3468-25-5
Cat. No. B7828895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylhydrazine oxalate
CAS3468-25-5
Molecular FormulaC5H12N2O4
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C)NN.C(=O)(C(=O)O)O
InChIInChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyIAQPDIVFEYAFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropylhydrazine Oxalate (CAS 3468-25-5): A Key Research Intermediate for MAO Studies and Organic Synthesis


1-Isopropylhydrazine oxalate (CAS 3468-25-5) is an organic salt composed of the monoamine oxidase (MAO) inhibitor isopropylhydrazine paired with oxalic acid [1]. As a member of the alkylhydrazine class, its fundamental properties and reactivity are defined by its hydrazine core [1]. It exists as a solid and has a molecular weight of 164.16 g/mol [1]. While the parent hydrazine group is known for its potential carcinogenicity and toxicity, the oxalate salt form is considered to be a more stable and less toxic alternative, making it a viable candidate for research applications .

MAO inhibition research tool with reported peripheral selectivity context
Synthetic building block for hydrazone and heterocycle preparation
Stable oxalate salt form distinct from free base and HCl salt

Why 1-Isopropylhydrazine Oxalate is Not Interchangeable with Other Alkylhydrazine Salts or Free Bases


The selection between different alkylhydrazine salts (oxalate, hydrochloride, sulfate) and free bases is not a trivial procurement decision; substitution can fundamentally alter experimental outcomes. The counter-ion dictates key physicochemical properties such as solid-state stability, solubility, hygroscopicity, and metabolic handling [1]. For instance, the oxalate salt form is distinct from the hydrochloride salt in its pharmacokinetic and toxicological profile, as different salts of the same active pharmaceutical ingredient (API) can exhibit varying bioavailability and tissue distribution [1]. Furthermore, within the broader class of alkylhydrazines, the specific alkyl group (e.g., isopropyl vs. ethyl vs. tert-butyl) directly influences biological selectivity, as demonstrated in studies showing differential inhibition of liver versus brain MAO [2] and varying efficiency as alkyl radical sources in synthetic chemistry [3]. Therefore, treating 1-isopropylhydrazine oxalate as a generic substitute for another hydrazine derivative risks introducing significant, uncontrolled variability into both biological assays and chemical reactions.

Counter-ion choice (oxalate vs. HCl) may shift solubility, stability, and metabolic handling.
Alkyl group (isopropyl vs. ethyl/tert-butyl) can alter MAO tissue selectivity and synthetic efficiency.
Salt-form differences may not transfer directly; verify experimental reproducibility.

Quantitative Evidence Guide for Differentiating 1-Isopropylhydrazine Oxalate from Its Closest Analogs


Differential MAO Inhibition: Greater Liver than Brain Selectivity in Rat Model

1-Isopropylhydrazine, the active base of the oxalate salt, exhibits a quantifiable difference in its tissue selectivity for monoamine oxidase (MAO) inhibition compared to arylalkylhydrazines. In a comparative in vivo study in intact rats, isopropylhydrazine, along with methyl- and ethyl-hydrazine, showed a greater inhibition of liver MAO than brain MAO [1]. In contrast, arylalkylhydrazines with an unsubstituted benzene ring, such as benzylhydrazine and β-phenylethylhydrazine, demonstrated the opposite profile, exhibiting greater brain than liver MAO inhibition [1]. The study concluded that the benzene ring in the arylalkylhydrazines aids their passage into the brain [1].

MAO Tissue Selectivity
Head-to-head
Target: greater liver MAO inhibition than brain. Comparator: arylalkylhydrazines exhibit greater brain than liver MAO inhibition.
Reported tissue selectivity profile
In vivo rat model; verify in target species.
Monoamine Oxidase MAO Inhibitor In Vivo Pharmacology Neurochemistry

Comparative Performance as an Alkyl Radical Source in C-H Activation

In a 2019 study on the directed alkylation of C-H bonds in arenes, the efficiency of various alkylhydrazine salts as alkyl radical sources was directly compared [1]. The study found that tert-butylhydrazine hydrochloride (2p) led to a higher alkylation efficiency than other primary and secondary alkyl sources, including isopropylhydrazine hydrochloride (2m), ethylhydrazine oxalate (2l), cyclopentylhydrazine hydrochloride (2n), and cyclohexylhydrazine hydrochloride (2o) [1]. This demonstrates that in this metal-free, photocatalytic protocol, the choice of alkylhydrazine significantly impacts reaction yield, with isopropylhydrazine (as the hydrochloride salt) showing lower efficiency than the tert-butyl analog [1].

Alkyl Radical Efficiency
Head-to-head
tert-Butylhydrazine HCl ranked highest; isopropylhydrazine HCl showed lower efficiency in photocatalytic C-H alkylation.
Ranked synthetic performance
Reaction-specific rank; may not transfer to other protocols.
C-H Activation Synthetic Methodology Photocatalysis Alkylation

Physicochemical Differentiation from Hydrochloride Salt for Formulation and Storage

The choice of counter-ion results in distinct physicochemical properties between isopropylhydrazine salts. The oxalate salt (C5H12N2O4) has a molecular weight of 164.16 g/mol and a computed LogP of 0.10490 . In contrast, the commonly available hydrochloride salt (C3H11ClN2) has a molecular weight of 110.59 g/mol and a significantly different LogP of -0.54, indicating a stark difference in lipophilicity . The lower molecular weight and more negative LogP of the hydrochloride suggest it will have different solubility and permeability characteristics compared to the oxalate, directly impacting its behavior in biological assays and its handling properties for chemical synthesis .

Physicochemical Identity
Cross-study
Oxalate MW 164.16 g/mol, LogP 0.10; HCl salt MW 110.59 g/mol, LogP −0.54. Lipophilicity differs.
Lipophilicity and molar mass context
Computational values; experimental verification needed.
Salt Selection Pre-formulation Stability Solubility

Optimal Application Scenarios for Procuring 1-Isopropylhydrazine Oxalate


In Vivo Studies Requiring Predominantly Peripheral (Liver) MAO Inhibition

Researchers investigating the physiological role of MAO in peripheral organs, or those seeking an MAO inhibitor with minimized central nervous system (CNS) effects, should select 1-isopropylhydrazine oxalate. As established by Horita & McGrath (1960), this compound exhibits a clear preference for inhibiting liver MAO over brain MAO in vivo [1]. This contrasts with arylalkylhydrazines like phenelzine, which preferentially target brain MAO. Therefore, using 1-isopropylhydrazine oxalate is the correct choice for studies where limiting CNS penetration of the inhibitor is an experimental objective.

Synthesis of Drug Intermediates and Complex Molecules via Hydrazone Formation

1-Isopropylhydrazine oxalate is a valuable building block in medicinal chemistry for synthesizing more complex molecules [1]. Its primary application is as a precursor in the preparation of isopropylhydrazine derivatives, which are key intermediates for pharmaceuticals [2]. The oxalate salt provides a stable and easily handled form of the reactive isopropylhydrazine base, facilitating reactions such as condensation with carbonyls to form hydrazones, a common motif in many bioactive compounds. Patents highlight its use in creating novel compounds, including those with potential as drug intermediates [3][2].

Analytical Method Development and Toxicology Reference Standard

The characterized spectral profile of 1-isopropylhydrazine oxalate, including its 1H NMR, 13C NMR, and FTIR spectra, makes it suitable for use as an analytical reference standard [1]. This is essential for confirming the identity and purity of synthesized derivatives or for developing quantitative assays. Furthermore, as alkylhydrazines are an important class of environmental and pharmaceutical carcinogens, this specific oxalate salt is used as a model compound in studies developing sensitive mutagenicity assays, such as the modified Ames test for alkylhydrazine oxalates [2].

Application
Selection Property
Validation Focus
Peripheral MAO inhibition studies
Tissue selectivity profile (liver vs. brain)
Verify liver-predominant MAO inhibition in model
Synthesis of hydrazone intermediates
Salt-form stability and reactivity
Confirm hydrazone formation under standard conditions
Analytical standard and mutagenicity assay
Spectral and purity characterization
Validate identity by NMR/FTIR and purity by HPLC
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